[1-(2-Methoxyphenyl)cyclopentyl]methanol
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Overview
Description
[1-(2-Methoxyphenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentyl ring attached to a methanol group and a methoxyphenyl group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzaldehyde, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyphenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: The compound’s derivatives are explored for their biological activities, including potential therapeutic effects. Research is ongoing to understand its interactions with biological systems and its potential as a drug candidate.
Industry: In industrial settings, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyphenyl)cyclopentyl]methanol involves its interaction with molecular targets in biological systems. The methoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s activity. The cyclopentyl ring provides structural rigidity, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- [1-(2-Hydroxyphenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
- [1-(2-Chlorophenyl)cyclopentyl]methanol
Uniqueness: [1-(2-Methoxyphenyl)cyclopentyl]methanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as [1-(2-Hydroxyphenyl)cyclopentyl]methanol, which has a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
NKWSTXRABQEENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CO |
Origin of Product |
United States |
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